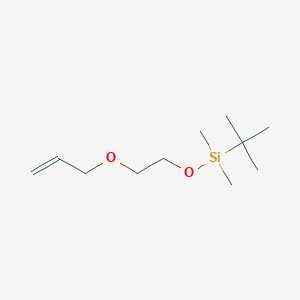
(2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane
Overview
Description
(2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C11H24O2Si and a molecular weight of 216.39 g/mol . This compound is characterized by the presence of an allyloxy group, an ethoxy group, and a tert-butyl-dimethylsilane moiety. It is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane typically involves the reaction of allyl alcohol with ethylene oxide to form 2-(allyloxy)ethanol. This intermediate is then reacted with tert-butyl-dimethylchlorosilane in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction can produce alcohols .
Scientific Research Applications
(2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Polymer Chemistry: It is used in the modification of polymers to enhance their properties.
Surface Modification: The compound is used to modify surfaces to improve their chemical and physical properties.
Mechanism of Action
The mechanism of action of (2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane involves its interaction with various molecular targets and pathways. The allyloxy and ethoxy groups can participate in nucleophilic and electrophilic reactions, while the tert-butyl-dimethylsilane moiety provides steric hindrance, affecting the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)ethanol: Similar in structure but with a hydroxyl group instead of an allyloxy group.
(tert-Butyldimethylsilyloxy)propane: Similar but with a propane backbone instead of an ethoxy group.
Uniqueness
(2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane is unique due to the presence of both allyloxy and ethoxy groups, which provide versatile reactivity in various chemical reactions. The tert-butyl-dimethylsilane moiety adds steric bulk, influencing the compound’s reactivity and selectivity .
Properties
IUPAC Name |
tert-butyl-dimethyl-(2-prop-2-enoxyethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-7-8-12-9-10-13-14(5,6)11(2,3)4/h7H,1,8-10H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGDGVXPWQRJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


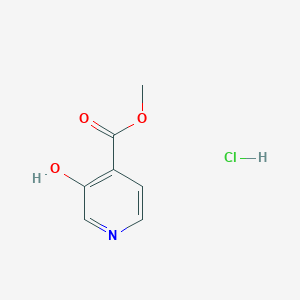

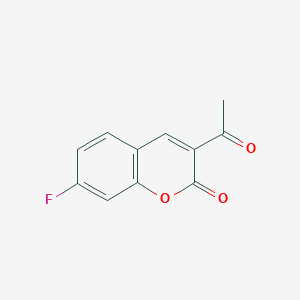
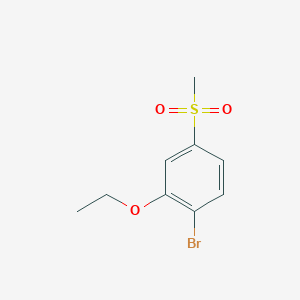
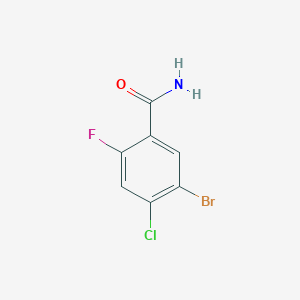
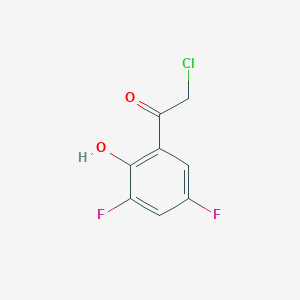
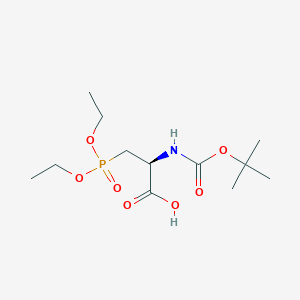
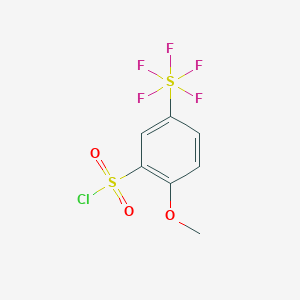
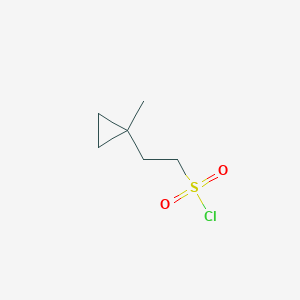
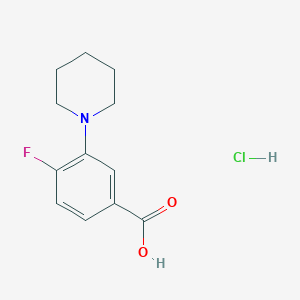
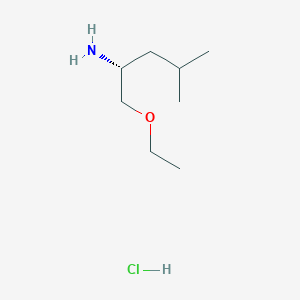
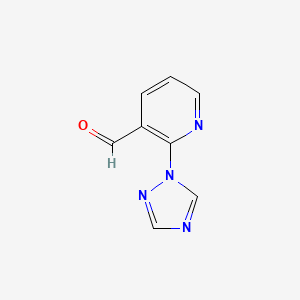
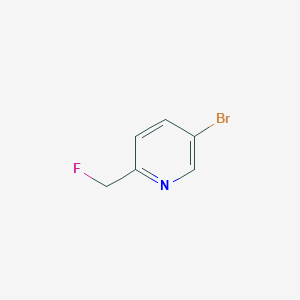
amine hydrochloride](/img/structure/B1447032.png)
